

Spectroscopic data for 7-Bromothiazolo[4,5-c]pyridine

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Compound of Interest

Compound Name: 7-Bromothiazolo[4,5-c]pyridine

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An In-Depth Technical Guide to the Spectroscopic Characterization of **7-Bromothiazolo[4,5-c]pyridine**

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for **7-Bromothiazolo[4,5-c]pyridine**, a key heterocyclic intermediate in medicinal chemistry and materials science. As comprehensive public data for this specific molecule is limited, this document combines experimentally verified data with expert-led predictions based on established principles of spectroscopy and analysis of analogous structures. This approach provides researchers with a robust framework for identifying and characterizing this compound.

The structural complexity and electronic nature of the fused thiazole and pyridine rings, modified by a heavy bromine atom, give rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming synthesis, assessing purity, and predicting reactivity. This guide will delve into the nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic profiles of the title compound.

Molecular Structure and Spectroscopic Overview

The logical starting point for any spectroscopic analysis is a clear understanding of the molecule's structure. **7-Bromothiazolo[4,5-c]pyridine** consists of a pyridine ring fused with a thiazole ring, with a bromine atom substituted on the pyridine moiety.

Caption: Structure of **7-Bromothiazolo[4,5-c]pyridine** with IUPAC numbering.

An integrated spectroscopic approach is essential. NMR provides the carbon-hydrogen framework, MS confirms the molecular weight and isotopic distribution from bromine, IR identifies functional groups, and UV-Vis reveals the electronic properties of the conjugated system.

Mass Spectrometry (MS)

Mass spectrometry is the first line of analysis to confirm the successful synthesis of the target molecule. It provides the molecular weight and, critically in this case, the isotopic signature of bromine.

Expected Fragmentation and Ionization

Electrospray ionization (ESI) in positive mode is the preferred method for this type of nitrogen-containing heterocyclic compound. The molecule is expected to protonate at one of the nitrogen atoms (likely the more basic pyridine nitrogen, N5) to form the $[M+H]^+$ ion.

Experimental Data

Analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) has confirmed the molecular ion.

Parameter	Observed Value	Expected Value	Interpretation
Formula	$C_6H_3BrN_2S$	$C_6H_3BrN_2S$	-
Molecular Weight	215.99 g/mol	215.99 g/mol	-
$[M+H]^+$ (m/z)	217.9	216.9	The observed mass corresponds to the protonated molecule. The signal appears as a doublet.
Isotopic Pattern	Doublet at ~m/z 217 & 219	Doublet of ~1:1 ratio	This is the definitive signature of a single bromine atom, which has two major isotopes, ^{79}Br and ^{81}Br , in nearly equal natural abundance.

This isotopic pattern is a self-validating feature; its presence provides very high confidence in the incorporation of bromine into the structure.

Protocol: LC-MS Analysis

- Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
- Chromatography:
 - Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 μ m).
 - Mobile Phase A: Water + 0.1% Formic Acid.
 - Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.

- Flow Rate: 0.4 mL/min.
- Mass Spectrometry (ESI+):
 - Ion Source: Electrospray Ionization (ESI), positive mode.
 - Scan Range: m/z 50-500.
 - Capillary Voltage: 3.5 kV.
 - Source Temperature: 150 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For **7-Bromothiazolo[4,5-c]pyridine**, ¹H and ¹³C NMR are essential.

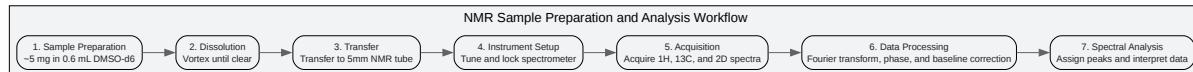
¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms.

Experimental Data: The ¹H NMR spectrum was recorded in DMSO-d₆.

Proton	Predicted Shift (ppm)	Observed Shift (ppm)	Multiplicity	Interpretation
H2	9.2 - 9.5	9.38	Singlet (s)	This proton is on the electron-deficient thiazole ring, adjacent to both sulfur and nitrogen, resulting in a significant downfield shift.
H4	8.6 - 8.8	8.75	Singlet (s)	Located on the pyridine ring, this proton is deshielded by the adjacent nitrogen (N5).
H6	8.3 - 8.5	8.45	Singlet (s)	This proton is also on the pyridine ring. Its chemical shift is influenced by the adjacent bromine and the fused ring system.

The observation of three distinct singlets in the aromatic region is fully consistent with the proposed structure, which has three protons on the heterocyclic core, none of which are adjacent to each other.



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